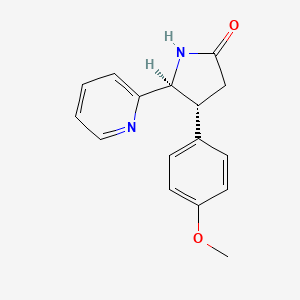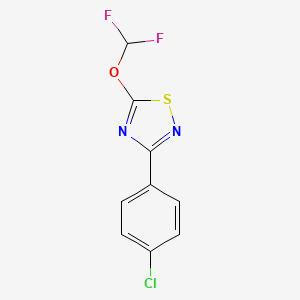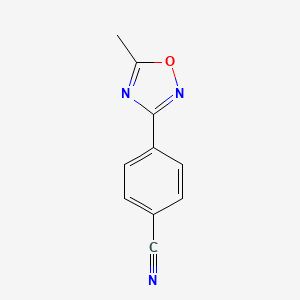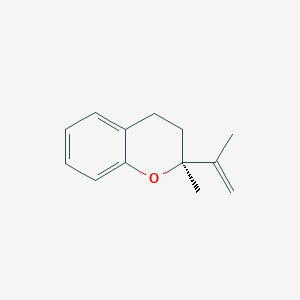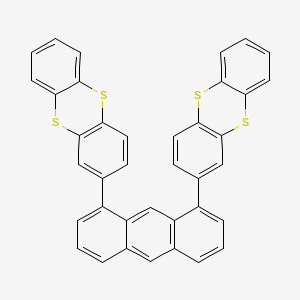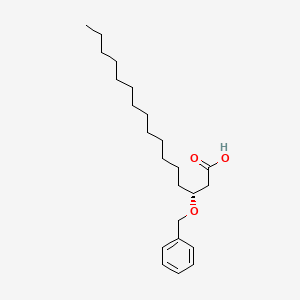
(3R)-3-(Benzyloxy)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Benzyloxy)hexadecanoic acid is a chiral fatty acid derivative characterized by the presence of a benzyloxy group attached to the third carbon of the hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzyloxy)hexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Protection of Carboxyl Group: The carboxyl group of hexadecanoic acid is protected using a suitable protecting group.
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the third carbon through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Benzyloxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Benzyloxyhexadecanoic acid can be oxidized to benzyloxyhexadecanoic aldehyde or benzyloxyhexadecanoic carboxylic acid.
Reduction: Reduction can yield benzyloxyhexadecanol or hexadecane.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(Benzyloxy)hexadecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R)-3-(Benzyloxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The compound may also be involved in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Benzyloxy)hexadecanoic acid: The enantiomer of (3R)-3-(Benzyloxy)hexadecanoic acid with similar chemical properties but different biological activities.
3-(Benzyloxy)octadecanoic acid: A longer-chain analog with similar chemical reactivity.
3-(Benzyloxy)hexanoic acid: A shorter-chain analog with different physical properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other analogs. Its benzyloxy group also provides unique reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
548486-16-4 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(3R)-3-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(19-23(24)25)26-20-21-16-13-12-14-17-21/h12-14,16-17,22H,2-11,15,18-20H2,1H3,(H,24,25)/t22-/m1/s1 |
InChI Key |
FYVSGVUZADHFLJ-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


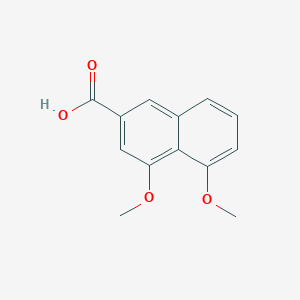
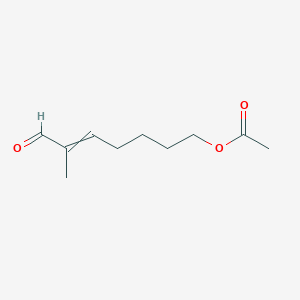
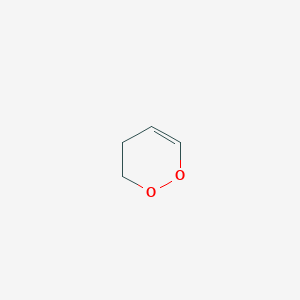
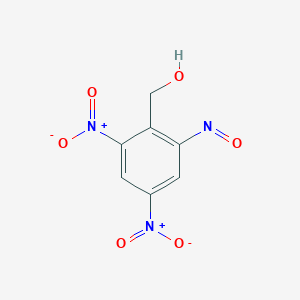

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
